molecular formula C19H23FN4OS B2372116 2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-85-1

2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2372116
CAS No.: 887218-85-1
M. Wt: 374.48
InChI Key: XFDDOUBOHDYDAY-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule with the molecular formula C18H22FN5OS . It has a molecular weight of 375.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a methylpiperidin group . The InChIKey for this compound is QWSUQMKZFRFLRX-HNNXBMFYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 375.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 4 . Its topological polar surface area is 85.1 Ų, and it has a complexity of 481 .

Scientific Research Applications

Synthesis and Structural Characterization

The development and synthesis of compounds with complex structures, including thiazolo[3,2-b][1,2,4]triazol derivatives, are of significant interest due to their potential biological activities. For example, compounds have been synthesized that combine different pharmacophore groups, including fluorophenyl and methylpiperidin, similar to the structure . These compounds are characterized using various techniques such as X-ray powder diffraction, demonstrating their complex and precise molecular structures (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of thiazolo[3,2-b][1,2,4]triazol derivatives. For instance, specific derivatives have shown promising antimicrobial activity against various test microorganisms, indicating their potential as novel antimicrobial agents. The structural analogs of these compounds have been found to possess moderate to good antimicrobial activities, highlighting the significance of structural modifications in enhancing biological activity (Patel et al., 2012).

Antioxidant and Anticancer Properties

Compounds within this chemical family have also been explored for their antioxidant and anticancer properties. For example, specific thiazolo[3,2-b]-1,2,4-triazoles were investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential therapeutic applications in preventing oxidative damage (Aktay et al., 2005). Furthermore, certain derivatives have been designed and synthesized as cytotoxic agents, characterized by their structural features and evaluated for their potential as anticancer agents through various in vitro assays (Gündoğdu et al., 2017).

Anti-inflammatory Applications

Research into thiazolo[3,2-b][1,2,4]triazol derivatives has also extended to their anti-inflammatory properties. Compounds synthesized with specific structural features have been assessed for their anti-inflammatory activities, demonstrating their potential as therapeutic agents in treating inflammation-related conditions. The evaluation of these compounds in various biological assays has highlighted their effectiveness and potential for further development as anti-inflammatory drugs (Tozkoparan et al., 2000).

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-4-5-7-14(13)20)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDOUBOHDYDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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